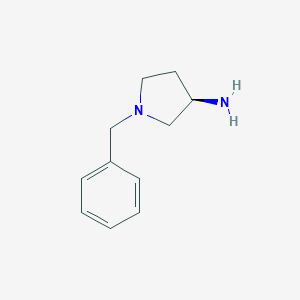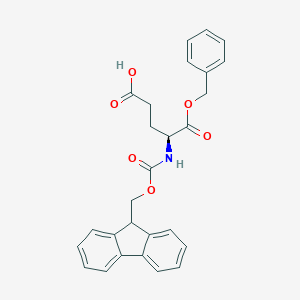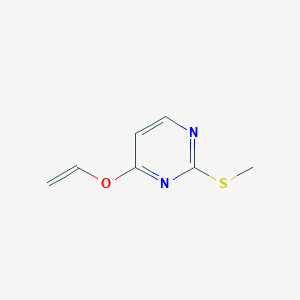
2-(Methylthio)-4-(vinyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-4-(vinyloxy)pyrimidine is a chemical compound with the molecular formula C8H8N2OS. It is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for investigating various biological processes.
Mechanism of Action
The exact mechanism of action of 2-(Methylthio)-4-(vinyloxy)pyrimidine is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins. This compound has been shown to bind to specific sites on proteins, altering their conformation and inhibiting their activity. This mechanism of action makes it a valuable tool for investigating the role of specific proteins and enzymes in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(Methylthio)-4-(vinyloxy)pyrimidine are varied and complex. This compound has been shown to affect a wide range of biological processes, including cell signaling, DNA replication, and protein synthesis. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Methylthio)-4-(vinyloxy)pyrimidine is its versatility as a research tool. This compound can be used to investigate a wide range of biological processes, making it a valuable tool for researchers in many different fields. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of this compound, and it can be toxic in high concentrations.
Future Directions
There are many potential future directions for research involving 2-(Methylthio)-4-(vinyloxy)pyrimidine. One area of research that is particularly promising is the development of new therapeutic agents based on this compound. Researchers are also investigating its potential as a tool for studying the molecular mechanisms underlying various biological processes. As new techniques and technologies become available, it is likely that the applications of this compound will continue to expand.
Synthesis Methods
The synthesis of 2-(Methylthio)-4-(vinyloxy)pyrimidine involves the reaction of 2-methylthio-4-chloropyrimidine with vinyl acetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
2-(Methylthio)-4-(vinyloxy)pyrimidine has a wide range of potential applications in scientific research. One of the most promising areas of research is the investigation of its mechanism of action in various biological systems. This compound has been shown to interact with a variety of proteins and enzymes, making it a valuable tool for studying the molecular mechanisms underlying various physiological processes.
properties
CAS RN |
111183-97-2 |
|---|---|
Product Name |
2-(Methylthio)-4-(vinyloxy)pyrimidine |
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
4-ethenoxy-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H8N2OS/c1-3-10-6-4-5-8-7(9-6)11-2/h3-5H,1H2,2H3 |
InChI Key |
YLBAMPOHQHEZHY-UHFFFAOYSA-N |
SMILES |
CSC1=NC=CC(=N1)OC=C |
Canonical SMILES |
CSC1=NC=CC(=N1)OC=C |
synonyms |
Pyrimidine, 4-(ethenyloxy)-2-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



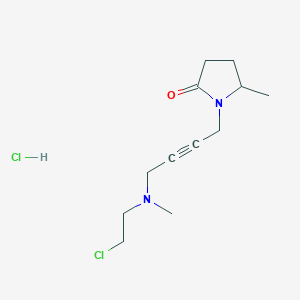



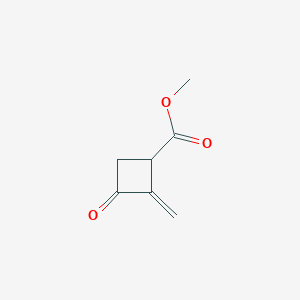
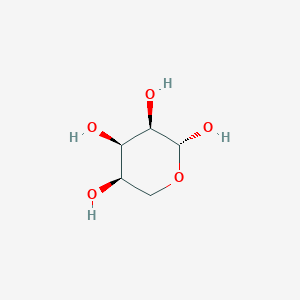
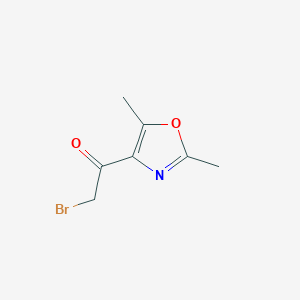


![1-{2,2-Bis[(4-isocyanatophenoxy)methyl]butoxy}-4-isocyanatobenzene](/img/structure/B37879.png)
